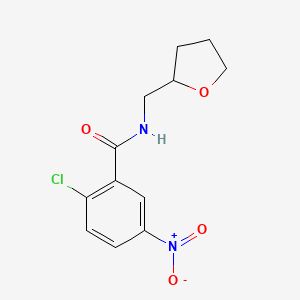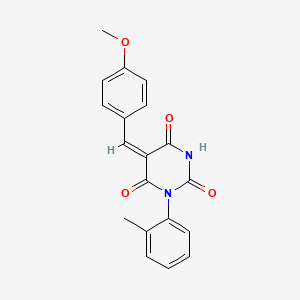![molecular formula C23H27NO4 B4959526 methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a chemical compound commonly known as MPHC. It is a psychoactive drug and a potent dopamine reuptake inhibitor. This chemical compound has been widely researched for its potential therapeutic applications in treating various mental health disorders, including addiction, depression, and schizophrenia. In
Scientific Research Applications
MPHC has been extensively studied for its potential therapeutic applications in treating mental health disorders. It has been shown to have a potent dopamine reuptake inhibitory effect, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Mechanism of Action
MPHC exerts its pharmacological effects by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects
MPHC has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPHC in lab experiments is its potent dopamine reuptake inhibitory effect, which can help researchers study the role of dopamine in various mental health disorders. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using MPHC in lab experiments is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
Future Directions
There are several future directions for research on MPHC. One area of focus is the development of new therapeutic applications for MPHC, particularly in the treatment of addiction, depression, and schizophrenia. Additionally, researchers are interested in studying the potential neuroprotective effects of MPHC in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of MPHC, particularly with regard to its potential for abuse and addiction.
Conclusion
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in treating various mental health disorders. It has been found to have a wide range of biochemical and physiological effects, including an increase in dopamine levels in the brain and a neuroprotective effect. While there are advantages to using MPHC in lab experiments, there are also limitations, particularly with regard to its potential for abuse. Future research on MPHC will focus on developing new therapeutic applications, studying its potential neuroprotective effects, and further investigating its safety and efficacy.
Synthesis Methods
The synthesis of MPHC involves the reaction of benzoic acid with piperidine, followed by the addition of 4-(hydroxymethyl)-4-(2-phenylethyl)phenol. The resulting product is then treated with methyl iodide to yield MPHC. This process is typically carried out in a laboratory setting and requires specialized equipment and expertise.
properties
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-9-5-8-19(16-20)21(26)24-14-12-23(17-25,13-15-24)11-10-18-6-3-2-4-7-18/h2-9,16,25H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMWHUDNHSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]carbonyl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)

